1-(2-Amino-3-methylphenyl)ethanone chemical properties
1-(2-Amino-3-methylphenyl)ethanone chemical properties
High-Value Intermediate for Sterically Congested Heterocycles
Executive Summary
1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6), also known as 2'-amino-3'-methylacetophenone, is a critical building block in organic synthesis, specifically designed for accessing sterically crowded heterocyclic scaffolds .[1] Unlike simple aniline derivatives, the presence of the methyl group at the 3-position (ortho to the amino group) introduces significant steric constraints. This structural feature is exploited in drug discovery to enforce regioselectivity during cyclization reactions, particularly in the synthesis of 4-substituted quinolines and 7-methylindoles .
This guide details the physicochemical profile, the specialized "Sugasawa" synthesis protocol required to overcome electronic deactivation, and the compound's primary applications in pharmaceutical chemistry.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-(2-Amino-3-methylphenyl)ethanone |
| Synonyms | 2'-Amino-3'-methylacetophenone; 2-Acetyl-6-methylaniline |
| CAS Number | 53657-94-6 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Yellow to orange crystalline solid or oil (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water |
| Acidity (pKa) | Weak base (aniline nitrogen); reduced basicity due to H-bonding |
| Storage | 2–8°C, protect from light (prone to self-condensation) |
Core Synthesis: The Sugasawa Reaction
Direct Friedel-Crafts acylation of 2-methylaniline is generally unsuccessful due to the formation of a deactivated Lewis acid-amine complex. The industry-standard method for synthesizing 1-(2-Amino-3-methylphenyl)ethanone is the Sugasawa Reaction , which utilizes a dual Lewis acid system to enable ortho-acylation.
Mechanistic Rationale
The reaction employs Boron Trichloride (BCl₃) and Aluminum Chloride (AlCl₃) .
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BCl₃ coordinates with the aniline nitrogen to form a chloroborane species, which acts as a directing group.
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AlCl₃ activates the nitrile electrophile (acetonitrile).
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The reaction proceeds via an intramolecular electrophilic aromatic substitution, exclusively directing the acyl group to the ortho position, overcoming the steric hindrance of the 3-methyl group.
Experimental Protocol (Sugasawa Method)
Note: This reaction requires strictly anhydrous conditions.
Reagents:
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2-Methylaniline (1.0 eq)
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Acetonitrile (Reagent & Solvent)[2]
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Boron Trichloride (1.0 M in xylene or DCM, 1.1 eq)
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Aluminum Chloride (1.1 eq)
Step-by-Step Procedure:
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Complex Formation: In a flame-dried flask under nitrogen, dissolve 2-methylaniline in dry tetrachloroethane or DCM. Cool to 0°C.
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BCl₃ Addition: Dropwise add the BCl₃ solution. A white precipitate (amine-borane complex) will form. Stir for 15 minutes.
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Nitrile Addition: Add acetonitrile (1.2 eq) to the mixture.
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Lewis Acid Activation: Add solid AlCl₃ in one portion.
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Reflux: Heat the mixture to reflux (80–100°C) for 6–12 hours. The solution will turn homogenous and dark.
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Hydrolysis: Cool to 0°C. Carefully quench with 2N HCl (exothermic!). This hydrolyzes the intermediate ketimine to the ketone.
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Workup: Heat the biphasic mixture at 60°C for 30 minutes to ensure complete hydrolysis. Extract with DCM.[3] Wash organic layer with NaHCO₃ (aq) and brine.
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Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield the yellow crystalline product.
Reactivity & Applications
The utility of 1-(2-Amino-3-methylphenyl)ethanone lies in its ability to undergo cyclocondensation reactions to form fused heterocycles.
Friedländer Quinoline Synthesis
This is the primary application. Condensation with ketones containing an
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Steric Control: The 3-methyl group on the acetophenone ring forces the incoming ketone to adopt specific conformations, often improving regioselectivity compared to unmethylated analogs.
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Catalysis: Typically catalyzed by KOH (base) or p-TsOH (acid).
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Application: Synthesis of steroid-quinoline hybrids (e.g., 4-cholesten-3-one derivatives) with antitumor activity.
Indole Synthesis (Modified Madelung)
Intramolecular cyclization of the ketone can yield 7-methylindoles, which are privileged scaffolds in medicinal chemistry (e.g., GPCR ligands).
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Method: Treatment with strong base (NaOEt) at high temperatures promotes intramolecular aldol-type condensation followed by dehydration.
Visualization of Synthetic Pathways
Figure 1: Synthesis of 1-(2-Amino-3-methylphenyl)ethanone via Sugasawa reaction and divergent transformation into bioactive heterocycles.
Safety & Handling (MSDS Highlights)
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Hazards: Harmful if swallowed (Acute Tox. 4). Causes skin irritation (Skin Irrit.[2][4] 2) and serious eye irritation (Eye Irrit. 2).[2][4][5]
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Stability: Aminoketones are prone to self-condensation (forming imines) upon prolonged exposure to light or heat.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
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Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of the anilino group." Journal of the American Chemical Society.
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 179628, 1-(2-Amino-3-methylphenyl)ethanone." PubChem.
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Luo, G., et al. (2023). "Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids." Molbank.
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GuideChem. (2024). "Ethanone, 1-(2-amino-3-methylphenyl)- Properties and Safety." GuideChem.
